molecular formula C3H6OP+ B12992458 Phosphetane 1-oxide

Phosphetane 1-oxide

Cat. No.: B12992458
M. Wt: 89.05 g/mol
InChI Key: LFILZEHCCUHLPK-UHFFFAOYSA-N
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Description

Phosphetane 1-oxide is a four-membered organophosphorus heterocycle with the chemical formula C₃H₇PO. It is a derivative of phosphetane, where the phosphorus atom is bonded to an oxygen atom, forming a phosphine oxide. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphetane 1-oxide can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with alkenes in the presence of aluminum trichloride, followed by oxidation with water . Another method includes the alkylation and intramolecular cyclization of phosphines or phosphine oxides . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or distillation, to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphetane 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: Conversion to higher oxidation state compounds.

    Reduction: Reduction to phosphines.

    Substitution: Replacement of substituents on the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrosilanes for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state phosphorus compounds, while reduction reactions produce phosphines .

Scientific Research Applications

Phosphetane 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphetane 1-oxide involves its ability to participate in various chemical reactions due to the presence of the phosphorus-oxygen bond. This bond can undergo cleavage and formation, allowing the compound to act as a catalyst or intermediate in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Phosphetane 1-oxide can be compared with other similar compounds, such as:

    Phosphiranes: Three-membered phosphorus-containing rings.

    Phospholes: Five-membered phosphorus-containing rings.

    Phosphine oxides: Compounds with a phosphorus-oxygen double bond.

Uniqueness

This compound is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus-containing heterocycles .

List of Similar Compounds

  • Phosphirane
  • Phosphole
  • Phosphine oxide

Properties

Molecular Formula

C3H6OP+

Molecular Weight

89.05 g/mol

IUPAC Name

phosphetan-1-ium 1-oxide

InChI

InChI=1S/C3H6OP/c4-5-2-1-3-5/h1-3H2/q+1

InChI Key

LFILZEHCCUHLPK-UHFFFAOYSA-N

Canonical SMILES

C1C[P+](=O)C1

Origin of Product

United States

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